An In-depth Technical Guide to 5-Hydroxy-2'-methoxyflavone (CAS 6665-71-0)
An In-depth Technical Guide to 5-Hydroxy-2'-methoxyflavone (CAS 6665-71-0)
Introduction
Flavonoids, a diverse group of polyphenolic compounds, are ubiquitously found in the plant kingdom and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Within this class, methoxyflavones, which are flavonoids containing one or more methoxy groups, have garnered significant attention due to their enhanced metabolic stability and membrane permeability, leading to improved bioavailability.[2] This guide provides a comprehensive technical overview of 5-Hydroxy-2'-methoxyflavone (CAS 6665-71-0), a specific methoxyflavone derivative. Due to the limited direct experimental data available for this compound, this document synthesizes information from closely related analogs to provide a robust understanding of its chemical properties, a plausible synthetic route, and its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel flavonoid structures.
Physicochemical and Spectroscopic Properties
The precise experimental data for 5-Hydroxy-2'-methoxyflavone are not extensively reported in the literature. Therefore, the following properties are presented based on data from closely related compounds such as 5-hydroxyflavone and various methoxyflavones. These values should be considered as estimations and require experimental validation.
Table 1: Physicochemical Properties of 5-Hydroxy-2'-methoxyflavone and Related Compounds
| Property | 5-Hydroxy-2'-methoxyflavone (Predicted/Inferred) | 5-Hydroxyflavone[3] | 5-Hydroxy-7-methoxyflavone[4] |
| Molecular Formula | C₁₆H₁₂O₄ | C₁₅H₁₀O₃ | C₁₆H₁₂O₄ |
| Molecular Weight | 268.26 g/mol | 238.24 g/mol | 268.26 g/mol |
| Melting Point | Not available | Not available | 166-168 °C |
| Solubility | Likely soluble in DMSO, acetone, and other polar organic solvents.[5] | Soluble in polar organic solvents. | Soluble in Chloroform. |
| CAS Number | 6665-71-0 | 491-78-1 | 520-28-5 |
Spectroscopic Data
The structural elucidation of 5-Hydroxy-2'-methoxyflavone would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar flavonoid structures.
The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the flavone core. The presence of a hydroxyl group at the C-5 position and a methoxy group at the C-2' position will significantly influence the chemical shifts of the aromatic protons and carbons.[6][7]
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¹H NMR: The proton of the 5-hydroxyl group is expected to appear as a sharp singlet at a downfield chemical shift. The methoxy group protons at the 2'-position would also present as a singlet around 3.8-4.0 ppm. The remaining aromatic protons on the A, B, and C rings will exhibit characteristic splitting patterns.
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¹³C NMR: The carbon spectrum will show signals corresponding to the 16 carbon atoms. The carbonyl carbon (C-4) is expected to resonate at a downfield chemical shift. The chemical shifts of the carbons in the B-ring will be influenced by the 2'-methoxy substituent.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of flavonoids.[8][9] For 5-Hydroxy-2'-methoxyflavone, the molecular ion peak [M]+• would be expected at m/z 268. Fragmentation would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, providing information about the substitution on the A and B rings.
The IR spectrum of 5-Hydroxy-2'-methoxyflavone would display characteristic absorption bands for its functional groups.[10]
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O-H stretching: A broad band around 3200-3500 cm⁻¹ corresponding to the hydroxyl group.
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C=O stretching: A strong absorption band around 1650 cm⁻¹ for the carbonyl group of the γ-pyrone ring.
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C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the ether linkage of the methoxy group and the pyran ring.
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C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
The UV-Vis spectrum of flavonoids typically shows two major absorption bands.[11][12]
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Band I: In the range of 300-400 nm, corresponding to the B-ring cinnamoyl system.
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Band II: In the range of 240-280 nm, corresponding to the A-ring benzoyl system. The presence of the 5-hydroxyl group is known to cause a bathochromic shift in Band I.
Synthesis of 5-Hydroxy-2'-methoxyflavone
Proposed Synthetic Pathway
The synthesis would commence with the base-catalyzed condensation of a 2-hydroxyacetophenone derivative with 2-methoxybenzaldehyde to form the corresponding chalcone. Subsequent oxidative cyclization of the chalcone would then yield the desired 5-Hydroxy-2'-methoxyflavone.
Caption: Proposed synthetic workflow for 5-Hydroxy-2'-methoxyflavone.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2',5'-Dihydroxy-2-methoxychalcone (Chalcone Intermediate)
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To a solution of 2',5'-dihydroxyacetophenone (1.0 eq) in ethanol, add 2-methoxybenzaldehyde (1.1 eq).
-
Slowly add an aqueous solution of a strong base, such as potassium hydroxide (3.0 eq), to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.
-
The precipitated solid (chalcone) is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 5-Hydroxy-2'-methoxyflavone (Oxidative Cyclization)
-
Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I₂) (0.1 eq) to the solution.
-
Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Potential Biological Activities and Mechanisms of Action
While specific biological studies on 5-Hydroxy-2'-methoxyflavone are scarce, the activities of structurally similar methoxyflavonoids provide strong indications of its potential therapeutic applications.
Inferred Biological Activities
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Anticancer Activity: The closely related 5-hydroxy-7-methoxyflavone has been shown to induce apoptosis in human colon carcinoma cells through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial-mediated apoptotic pathway.[13] It is plausible that 5-Hydroxy-2'-methoxyflavone could exhibit similar pro-apoptotic effects in cancer cells. The presence of the 2'-methoxy group may influence its potency and selectivity.
-
Neuroprotective Effects: Several methoxyflavone derivatives have demonstrated neuroprotective properties. For instance, certain methoxyflavones from black galingale have shown protection against glutamate-induced neurotoxicity in cortical neurons.[1] This suggests that 5-Hydroxy-2'-methoxyflavone could be a candidate for further investigation in the context of neurodegenerative diseases.
-
Anti-inflammatory and Antioxidant Properties: As a flavonoid, 5-Hydroxy-2'-methoxyflavone is expected to possess antioxidant and anti-inflammatory activities.[1] These properties are generally attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals and modulate inflammatory signaling pathways.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the known mechanism of 5-hydroxy-7-methoxyflavone, a plausible mechanism of action for 5-Hydroxy-2'-methoxyflavone in cancer cells is the induction of apoptosis via the intrinsic pathway.[13] This pathway is initiated by intracellular stress, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Proposed intrinsic apoptosis signaling pathway potentially activated by 5-Hydroxy-2'-methoxyflavone.
Conclusion and Future Directions
5-Hydroxy-2'-methoxyflavone is a flavonoid with predicted chemical properties and potential biological activities that warrant further investigation. While direct experimental data is limited, this guide provides a solid foundation for future research by proposing a viable synthetic route and outlining its likely spectroscopic characteristics and therapeutic potential based on closely related compounds. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound's physicochemical and spectroscopic properties, and in-depth biological evaluation to confirm its anticancer, neuroprotective, and other potential therapeutic effects. Such studies will be crucial in unlocking the full potential of this and other novel methoxyflavonoids in drug discovery and development.
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